
Orotaldehyde physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Orotaldehyde

Cat. No.: B3021436 Get Quote

An In-depth Technical Guide to Orotaldehyde: Physical and Chemical Properties

Introduction
Orotaldehyde, also known as 6-formyluracil, is a heterocyclic aldehyde derived from the

pyrimidine uracil.[1] Its structure, which combines the reactive aldehyde functional group with

the biologically significant uracil scaffold, makes it a compound of considerable interest in

medicinal chemistry and organic synthesis.[1] As a derivative of uracil, a fundamental

component of RNA, orotaldehyde and its analogs are explored for various biochemical and

pharmacological applications, including their potential as enzyme inhibitors or anticancer

agents.[1] This guide provides a comprehensive overview of the core physical and chemical

properties of orotaldehyde, detailed experimental protocols, and its key reaction pathways,

tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties
The fundamental properties of orotaldehyde are summarized below. These characteristics are

crucial for its handling, characterization, and application in experimental settings.
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Property Value Source

IUPAC Name
1,2,3,4-Tetrahydro-2,4-dioxo-6-

pyrimidinecarboxaldehyde
N/A

Synonyms
6-Formyluracil, Uracil-6-

carboxaldehyde
[1]

CAS Number 36327-91-0 [1]

Molecular Formula C₅H₄N₂O₃ [1]

Molecular Weight 140.1 g/mol [1]

Appearance
Solid (Precipitates from

solution upon cooling)
[1]

UV-Vis λmax
261 nm (hydrated form), 300

nm (anhydrous form)
[1]

Solubility Soluble in hot water [1]

Chemical Structure and Reactivity
Orotaldehyde is classified as a heterocyclic aldehyde.[1] The core of its reactivity lies in the

electrophilic nature of the aldehyde's carbonyl carbon, making it susceptible to nucleophilic

attack, oxidation, and reduction.[1][2][3] Its chemical behavior is also influenced by the uracil

ring, a pyrimidine system with biological relevance.[1]

Key Reaction Pathways
The aldehyde group of orotaldehyde is the primary site for chemical transformations, providing

synthetic routes to other functionalized uracil derivatives.[1]

Oxidation: The aldehyde group is readily oxidized to yield the corresponding carboxylic acid,

orotic acid (uracil-6-carboxylic acid).[1] This transformation is a standard reaction for

aldehydes and is a key aspect of orotaldehyde's chemical profile.[1] Orotic acid is a

significant biological intermediate in the de novo biosynthesis of pyrimidine nucleotides.[1]
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Reduction: The formyl group can be selectively reduced to a primary alcohol, forming 6-

hydroxymethyluracil (6-HOMU).[1] This reaction requires careful selection of reagents to

ensure chemoselectivity, as the C5=C6 double bond in the uracil ring is also a potential site

for reduction.[1] Mild reducing agents are preferred to avoid over-reduction.[1]

Caption: Key chemical transformations of orotaldehyde.

Experimental Protocols
Synthesis of Orotaldehyde via Oxidation of 6-Methyl
Uracil
A well-established method for preparing orotaldehyde is the oxidation of 6-methyl uracil using

selenium dioxide.[1] This foundational method was reported by Zee-Chen and Cheng in 1967.

[1]

Materials:

6-methyl uracil (2.54 g)

Selenium dioxide (2.66 g)

Glacial acetic acid (60 mL)

5% Sodium bisulfite solution

Active carbon

Concentrated hydrochloric acid (HCl)

Procedure:

Reaction: A mixture of 6-methyl uracil and selenium dioxide in glacial acetic acid is refluxed

for approximately 6 hours.[1]

Initial Work-up: The hot reaction mixture is filtered to remove solid byproducts. The solvent is

then evaporated from the filtrate to yield the crude orotaldehyde.[1]
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Purification: a. The crude product is dissolved in hot water (approx. 24 mL).[1] b. A 5%

sodium bisulfite solution is added dropwise. This forms a reversible adduct with the

aldehyde, a classic technique for purifying aldehydes.[1][4] c. The solution is boiled with

active carbon for 10 minutes to decolorize it.[1] d. The mixture is filtered by gravity while hot

to remove the carbon.[1] e. The filtrate is acidified to a pH of 1 using concentrated HCl.[1] f.

Pure orotaldehyde precipitates from the solution upon cooling.[1]

Caption: Workflow for the synthesis and purification of orotaldehyde.

Analytical Characterization
A combination of chromatographic and spectroscopic techniques is essential for the

characterization and purity assessment of synthesized orotaldehyde.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for

assessing the purity of orotaldehyde and related compounds.[1] Reversed-phase

chromatography is commonly employed for polar, heterocyclic compounds like

orotaldehyde.[1]

Spectroscopy:

NMR (¹H and ¹³C): Used to confirm the molecular structure, with the aldehyde proton

typically showing a characteristic chemical shift around 9-10 ppm in the ¹H NMR spectrum.

[1]

FT-IR: Helps in identifying functional groups, such as the C=O stretch of the aldehyde at

approximately 1700 cm⁻¹.[1]

UV-Vis: Can be used for characterization, noting the difference in absorption maxima

between the hydrated (261 nm) and anhydrous (300 nm) forms.[1]

Mass Spectrometry (MS): Confirms the molecular weight and elemental composition.[1]

Computational and Crystallographic Analysis: The crystal structure of orotaldehyde
monohydrate has been determined by combining powder X-ray diffraction (PXRD) data with

first-principles calculations like Density Functional Theory (DFT).[1] This approach provides
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detailed insights into the molecule's three-dimensional arrangement and hydrogen bonding

networks.[1]

Caption: Logical workflow for the analytical characterization of orotaldehyde.

Applications in Research
Orotaldehyde serves as a versatile intermediate in the synthesis of other biologically relevant

molecules.[1] It has been used as a building block for preparing 6-hydroxymethyluracil (6-

HOMU) and more complex structures like porphyrins.[1] Additionally, orotaldehyde and related

6-substituted uracil analogs have been investigated for their potential to inhibit angiogenesis, a

critical process for tumor growth, making them candidates for further development as

anticancer agents.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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